REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7].C(=O)([O-])[O-].[K+].[K+].[CH2:14](Br)[CH2:15][CH2:16][CH3:17]>C(#N)C>[CH2:14]([N:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[CH2:6][OH:7])[CH2:15][CH2:16][CH3:17] |f:1.2.3|
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)CO
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
the progress of the reaction by thin-layer chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
At the completion of the reaction remove the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
then dissolve the residue in water
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous acid solution with 3×50 mL of hexanes
|
Type
|
EXTRACTION
|
Details
|
extract with 3×100 mL of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined methylene chloride
|
Type
|
FILTRATION
|
Details
|
Filter the drying agent
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(CCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |